molecular formula C17H16ClNO4 B5604997 methyl 3-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate

methyl 3-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate

Cat. No. B5604997
M. Wt: 333.8 g/mol
InChI Key: IEMFOYLBNHBPHV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to methyl 3-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate often involves multiple steps, including reactions with different reagents and conditions to achieve the desired molecular structure. For instance, related compounds have been synthesized through multi-step processes from corresponding esters or acetic acids (Selič, Grdadolnik, & Stanovnik, 1997), (Stelt, Suurmond, & Nauta, 1956).

Molecular Structure Analysis

The molecular structure of such compounds is generally complex and may include multiple functional groups, contributing to their reactivity and physical properties. Structural analyses, including X-ray crystallography and NMR spectroscopy, are typically employed to determine the precise molecular configuration (Burns & Hagaman, 1993).

Chemical Reactions and Properties

Compounds of this nature often participate in a variety of chemical reactions, reflecting their reactivity towards different chemical groups. These reactions can include substitutions, additions, and cyclizations, leading to the formation of various heterocyclic systems (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Physical Properties Analysis

The physical properties of such compounds, including melting and boiling points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. These properties are influenced by the molecular structure and the nature of functional groups present (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability, are determined by the functional groups in the compound. Studies often focus on understanding these properties to predict and control the behavior of the compound in chemical reactions and applications (Minegishi, Futamura, Fukashiro, Muroi, Kawatani, Osada, & Nakamura, 2015).

properties

IUPAC Name

methyl 3-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-11-8-13(18)6-7-15(11)23-10-16(20)19-14-5-3-4-12(9-14)17(21)22-2/h3-9H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMFOYLBNHBPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC(=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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